molecular formula C15H15FN4O4S B2978909 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide CAS No. 2034242-76-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide

Cat. No.: B2978909
CAS No.: 2034242-76-5
M. Wt: 366.37
InChI Key: QYDLRBNRTFABLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine, dimethyl, and dioxido groups. The nicotinamide moiety is functionalized with a methoxy group at the 6-position.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O4S/c1-19-12-6-10(16)11(7-13(12)20(2)25(19,22)23)18-15(21)9-4-5-14(24-3)17-8-9/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLRBNRTFABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CN=C(C=C3)OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure plays a critical role in its biological activity. The IUPAC name indicates the presence of a thiadiazole ring fused with a methoxynicotinamide moiety. The molecular formula can be represented as:

C15H16FN3O3SC_{15}H_{16}FN_3O_3S
PropertyValue
Molecular Weight331.37 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS NumberNot available

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings : A study highlighted that related thiadiazole compounds inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis and function .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives often demonstrate cytotoxic effects on cancer cell lines.

  • Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against human tumor cells. For example, one study reported an IC50 value of 0.3 µM against pancreatic cancer cell lines (PaCa2) for a structurally similar compound .

The biological mechanisms underlying the activity of this compound involve:

  • Matrix Metalloproteinase Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling .
  • Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells .

Case Study 1: Anticancer Activity Assessment

In a recent study published in 2023, researchers synthesized several thiadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced activity against breast (MCF7) and prostate (PC3) cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives related to this compound. The findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Benzothiazole-Nicotinamide Hybrids ()

Compounds 6a–j from share a benzothiazole core linked to nicotinamide but lack the fluorine and dioxido substituents. Synthesis involves condensation of 2-chloropyridine-3-carboxylic acid with 2-amino-6-methylbenzothiazole, followed by hydrazide formation and cyclization . In contrast, the target compound likely requires sulfonamide or sulfonyl chloride intermediates for the dioxido group, as seen in ’s synthesis of 1,2-benzo[e]thiazine 1,1-dioxides .

Target Compound vs. Benzimidazole-Thiazole-Triazole Derivatives ()

Compounds 9a–e in incorporate benzimidazole and triazole-thiazole motifs. While these lack the dioxido group, their synthesis via Cu-catalyzed azide-alkyne cycloaddition highlights the importance of regioselective functionalization. The target compound’s fluorine atom may enhance metabolic stability compared to non-fluorinated analogs .

Antimicrobial Activity ()

Compounds 6a–j () exhibit antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (C. albicans), with MIC values comparable to standard drugs.

Antifungal and Antitumor Potential ()

Thiadiazole derivatives in show broad antifungal and antitumor activities. The fluorine and methoxy groups in the target compound may modulate electron-withdrawing/donating effects, influencing binding to microbial or cancer cell targets .

Data Table: Key Comparisons

Compound Core Structure Substituents Synthetic Route Reported Activity
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, 2,2-dioxido, 6-methoxy Sulfonamide cyclization (inferred) Hypothesized antimicrobial/antitumor
6a–j () Benzothiazole-nicotinamide Varied aryl/furan substituents Hydrazide cyclization Antimicrobial (MIC: 12.5–50 µg/mL)
9c () Benzimidazole-thiazole 4-Bromophenyl, triazole Cu-catalyzed click chemistry Docking studies suggest enzyme inhibition
Thifluzamide () Benzothiazole 4-Trifluoromethoxy, methylthiazole Condensation Fungicide (broad-spectrum)
ND-11543 () Imidazo[2,1-b]thiazole Trifluoromethylphenoxy pyridine Amine coupling Antiviral (in vitro)

Research Findings and Implications

  • Synthetic Advantages : The target compound’s dioxido group may simplify purification compared to halogenated analogs (e.g., thifluzamide), which often require harsh conditions .
  • Toxicity Profile : The absence of halogens (e.g., bromine in 9c) may reduce off-target effects, making the target compound safer for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.